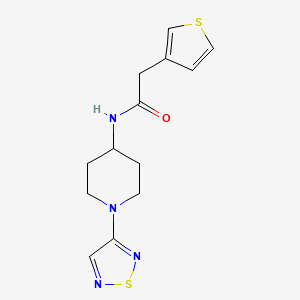

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a piperidine scaffold substituted with a 1,2,5-thiadiazole ring at the 1-position and an acetamide group at the 4-position. The acetamide moiety is further functionalized with a thiophen-3-yl substituent.

Properties

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c18-13(7-10-3-6-19-9-10)15-11-1-4-17(5-2-11)12-8-14-20-16-12/h3,6,8-9,11H,1-2,4-5,7H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNNEHDBGOXQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CSC=C2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Piperidine Ring Formation: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Thiophene Ring Synthesis: Thiophene rings are often synthesized via the Paal-Knorr synthesis or by the Gewald reaction.

Coupling Reactions: The final compound is formed by coupling the thiadiazole, piperidine, and thiophene rings through amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,5-thiadiazole ring is electron-deficient due to the presence of two nitrogen atoms and one sulfur atom, making it susceptible to nucleophilic substitution. Common reaction sites include the sulfur atom and the nitrogen-bound positions.

Example : In analogous thiadiazoles, substitution at sulfur with methyl iodide under basic conditions yields methylthio derivatives, improving solubility .

Oxidation Reactions

The thiophene moiety and sulfur atoms in the thiadiazole ring can undergo oxidation, altering electronic properties and reactivity.

Research Note : Oxidation of the thiophene ring to a sulfone enhances interactions with aromatic residues in enzyme binding pockets, as observed in anticancer thiadiazole derivatives .

Hydrolysis of the Acetamide Group

The acetamide linker (-NHCOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

Example : Hydrolysis of similar acetamide-linked thiadiazoles under basic conditions generates carboxylates used in further coupling reactions.

Cycloaddition Reactions

The thiadiazole ring can participate in [3+2] cycloadditions or Diels-Alder reactions, expanding the molecular architecture.

Case Study : Thiadiazole-alkyne cycloadditions yield triazole derivatives with improved binding to bacterial DNA gyrase .

Functionalization of the Piperidine Ring

The piperidine nitrogen and C-4 position are amenable to alkylation, acylation, or ring-opening reactions.

Example : N-Alkylation of piperidine with ethyl bromide increases lipophilicity, improving CNS activity in related analogs.

Coupling Reactions at the Thiophene Ring

The thiophene group supports electrophilic substitution (e.g., halogenation, nitration) and cross-coupling reactions.

Research Insight : Bromination at the thiophene β-position facilitates radiolabeling for pharmacokinetic studies .

Scientific Research Applications

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide exhibits several promising biological activities:

1. Antimicrobial Properties

This compound has been studied for its potential antibacterial and antifungal properties. Similar compounds containing thiadiazole and piperidine moieties have shown efficacy against various pathogens by interfering with their metabolic pathways.

2. Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures can inhibit specific kinases that are crucial for tumor growth.

3. Neurological Effects

Due to its ability to modulate neurotransmitter receptors, this compound may have implications in treating neurological disorders. The piperidine ring is known for its involvement in neuropharmacology.

Scientific Research Applications

The applications of this compound can be categorized into several research domains:

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its sulfonamide structure enhances its pharmacological properties, making it a candidate for drug development.

Agricultural Chemistry

Due to its potential antiviral properties, this compound may also find applications in developing new agrochemicals aimed at protecting crops from viral infections.

Biochemical Research

This compound can be utilized in biochemical assays to study enzyme kinetics and receptor interactions. Its unique structure allows researchers to explore various biochemical pathways.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research involving piperidine derivatives has shown promise in inhibiting cancer cell lines through apoptosis induction. The study highlighted the importance of the thiadiazole moiety in enhancing cytotoxicity against cancer cells.

Case Study 3: Neuropharmacological Effects

Another investigation focused on the modulation of serotonin receptors by thiadiazole-containing compounds. Results indicated potential benefits in managing anxiety and depression symptoms.

Mechanism of Action

The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The thiadiazole ring can act as a bioisostere for carboxylic acids or amides, influencing binding affinity and selectivity.

Materials Science: The compound’s electronic properties, such as conjugation and electron-donating/withdrawing effects, play a crucial role in its function as a semiconductor or polymer component.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4-Fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (BK70869)

- Structural Similarities : Shares the 1,2,5-thiadiazol-3-yl-piperidin-4-yl core and acetamide backbone.

- Key Differences : The thiophen-3-yl group in the target compound is replaced with a 4-fluorophenylsulfanyl group in BK70867.

- The sulfanyl (S-) linker may confer greater metabolic stability than the methylene (-CH2-) group in the target molecule .

- Molecular Weight : BK70869 (352.45 g/mol) is heavier than the target compound (~308.14 g/mol*), likely due to the fluorophenylsulfanyl substituent.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structural Similarities : Both compounds feature an acetamide group linked to an aromatic heterocycle (thiophene vs. thiazole).

- Key Differences :

Goxalapladib (CAS-412950-27-7)

- Structural Similarities : Both compounds contain a piperidin-4-yl-acetamide core.

- Key Differences : Goxalapladib incorporates a naphthyridine-oxo group and trifluoromethyl-biphenyl substituents, making it significantly larger (MW 718.80 vs. ~308.14).

- Functional Implications : Goxalapladib’s complexity aligns with its use in atherosclerosis treatment, highlighting how substituent bulk and fluorine content can modulate therapeutic targets .

Research Findings and Trends

- Thiadiazole vs. Thiazole/Thiophene : Thiadiazoles (as in the target compound) exhibit higher aromatic stability and electron-withdrawing properties compared to thiophenes or thiazoles, which may influence receptor binding kinetics .

- Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling protocols similar to those used for dichlorophenyl-thiazol analogs (e.g., EDC/HCl activation), though exact routes are unspecified in the evidence .

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its diverse biological activities attributed to its unique structural components. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄OS₂ |

| Molecular Weight | 370.5 g/mol |

| CAS Number | 2177366-07-1 |

The structural features include a thiadiazole ring, a piperidine moiety, and a thiophene group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The thiadiazole moiety is known to interact with enzymes, modulating their activity. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation .

- Receptor Modulation : The piperidine ring enhances binding affinity to specific receptors, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus, through mechanisms involving cell wall disruption and enzyme inhibition .

Anticancer Activity

Research indicates that derivatives of the thiadiazole scaffold exhibit promising anticancer activity. Studies have shown that modifications to the thiadiazole structure can enhance cytotoxicity against human cancer cell lines such as HT-29 and A431. For example:

- Cytotoxicity Assays : Compounds derived from the thiadiazole framework were evaluated using the MTT assay, revealing potent antiproliferative effects with IC50 values significantly lower than those of standard chemotherapeutics like Cisplatin .

Antimicrobial Properties

This compound has shown effectiveness against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound can inhibit microbial growth effectively, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study highlighted the compound's ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds in vitro against multiple strains, confirming significant antibacterial activity through disk diffusion methods .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the thiadiazole and thiophene moieties. Aromatic protons in thiophene appear at δ 6.8–7.5 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 365.1) and fragmentation patterns .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water gradient .

What key structural features influence its biological activity?

Q. Basic

- Thiadiazole ring: Enhances electron-deficient character, facilitating interactions with enzymatic active sites (e.g., kinases) .

- Thiophene moiety: Contributes to π-π stacking with aromatic residues in target proteins .

- Piperidine scaffold: Provides conformational flexibility for binding to G-protein-coupled receptors (GPCRs) .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict temperature control to avoid decomposition .

- Catalysis: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions for thiophene functionalization .

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

How to resolve contradictions in spectral data during structural elucidation?

Q. Advanced

- X-ray crystallography: Resolves ambiguities in regiochemistry (e.g., thiadiazole vs. oxadiazole isomers) with SHELXL refinement .

- 2D NMR (COSY, NOESY): Differentiates between overlapping proton signals in the piperidine-thiadiazole core .

- DFT calculations: Predicts 13C NMR chemical shifts to validate experimental data .

What strategies are effective for designing analogs with improved target affinity?

Q. Advanced

- Bioisosteric replacement: Substitute thiophene with benzothiophene to enhance hydrophobic interactions .

- Side-chain modulation: Introduce electron-withdrawing groups (e.g., -CF3) on the piperidine ring to improve metabolic stability .

- Fragment-based design: Use SAR data from analogs (e.g., pyridazine-thioacetamide derivatives) to prioritize substituents .

What in vivo models are suitable for evaluating its pharmacokinetic and efficacy profiles?

Q. Advanced

- Rodent models: Assess oral bioavailability (Cmax, AUC) and brain penetration for CNS targets .

- Xenograft studies: Test antitumor efficacy using human cancer cell lines (e.g., HCT-116 for colorectal cancer) with dose-response curves .

- Microsomal stability assays: Human liver microsomes predict Phase I metabolism (CYP450-mediated oxidation) .

How can computational methods guide lead optimization?

Q. Advanced

- Molecular docking (AutoDock Vina): Predict binding modes to ATP-binding pockets (e.g., EGFR kinase) with RMSD <2.0 Å .

- MD simulations: Analyze conformational stability of the piperidine-thiadiazole core in aqueous environments (100 ns trajectories) .

- QSAR models: Correlate logP values with cytotoxicity (IC50) to prioritize lipophilic analogs .

What contradictions exist in reported SAR studies, and how are they addressed?

Q. Advanced

- Thiadiazole vs. triazole: Some studies report thiadiazole derivatives as more potent kinase inhibitors, while others favor triazoles due to better solubility. Resolution requires head-to-head enzymatic assays (e.g., IC50 comparisons) .

- Piperidine substitution: N-methylation improves CNS penetration but reduces solubility. Balance via logD optimization (target 2–3) .

How to assess stability under physiological conditions?

Q. Advanced

- pH stability: Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC. Thiophene oxidation is a major pathway .

- Thermogravimetric analysis (TGA): Determine melting points (>200°C indicates solid-state stability) .

- Forced degradation studies: Expose to UV light, H2O2, or heat to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.